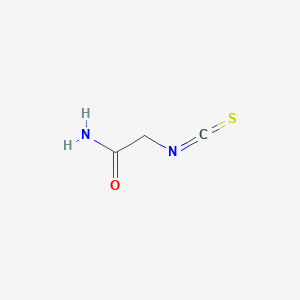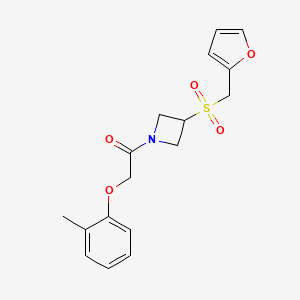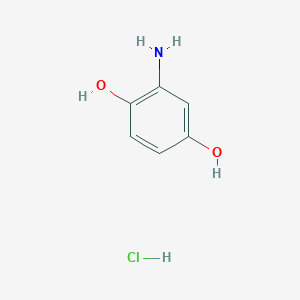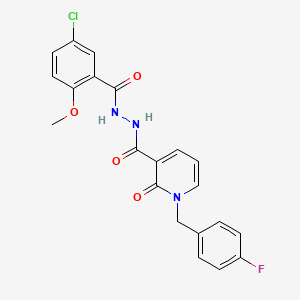
2-Isothiocyanatoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El derivado de isotiocianato 1 es un compuesto que pertenece a la familia de los isotiocianatos, caracterizado por el grupo funcional –N=C=S. Los isotiocianatos son conocidos por sus diversas actividades biológicas, que incluyen propiedades antimicrobianas, antiinflamatorias y anticancerígenas . Estos compuestos se encuentran naturalmente en verduras crucíferas como el brócoli, la col y el rábano, donde se derivan de los glucosinolatos mediante hidrólisis enzimática .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El derivado de isotiocianato 1 se puede sintetizar mediante diversos métodos. Un enfoque común implica la reacción de aminas primarias con disulfuro de carbono y trietilamina para formar sales de ditiocarbamato, que luego se descomponen usando cloruro de tosilo para producir isotiocianatos . Otro método implica la reacción de aminas con cloroformiato de fenilo en presencia de hidróxido de sodio sólido .
Métodos de producción industrial: La producción industrial de isotiocianatos a menudo emplea métodos de síntesis a gran escala que garantizan un alto rendimiento y pureza. Por ejemplo, la reacción de aminas primarias con disulfuro de carbono seguida de tratamiento con T3P (anhídrido de ácido propano fosfónico) es un método práctico y eficiente utilizado en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones: El derivado de isotiocianato 1 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los isotiocianatos se pueden oxidar para formar derivados de sulfonilo.
Reducción: La reducción de isotiocianatos puede producir derivados de tiourea.
Sustitución: Los isotiocianatos pueden participar en reacciones de sustitución nucleófila para formar tiourea y otros derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas y los alcoholes se utilizan comúnmente en reacciones de sustitución.
Productos principales:
Oxidación: Derivados de sulfonilo.
Reducción: Derivados de tiourea.
Sustitución: Diversos compuestos de tiourea y relacionados.
Aplicaciones Científicas De Investigación
El derivado de isotiocianato 1 tiene una amplia gama de aplicaciones en la investigación científica:
Biología: Exhibe propiedades antimicrobianas y antiinflamatorias, lo que lo hace útil en estudios biológicos.
Medicina: Investigado por sus propiedades anticancerígenas y su posible uso en el desarrollo de fármacos.
Industria: Utilizado en la producción de agroquímicos y como reactivo en ensayos bioquímicos.
Mecanismo De Acción
El mecanismo de acción del derivado de isotiocianato 1 involucra su interacción con componentes celulares. Puede inducir la activación del factor nuclear relacionado con el factor 2 de los eritrocitos (Nrf2), que desempeña un papel clave en las actividades antioxidantes y antiinflamatorias . Además, los isotiocianatos pueden afectar la integridad de la membrana y las enzimas involucradas en el equilibrio redox, lo que lleva a efectos antimicrobianos .
Comparación Con Compuestos Similares
El derivado de isotiocianato 1 se puede comparar con otros compuestos similares, como:
- Isotiocianato de alilo
- Isotiocianato de bencilo
- Isotiocianato de fenilo
- Isotiocianato de fenetilo
- Sulforafano
Singularidad: El derivado de isotiocianato 1 es único debido a sus características estructurales específicas y la gama de actividades biológicas que exhibe. Si bien otros isotiocianatos también poseen propiedades antimicrobianas y anticancerígenas, los objetivos moleculares y las vías específicas involucradas pueden variar .
Compuestos similares:
- Isotiocianato de alilo: Conocido por su sabor picante y propiedades antimicrobianas.
- Isotiocianato de bencilo: Exhibe una fuerte actividad anticancerígena.
- Isotiocianato de fenilo: Utilizado en la secuenciación de péptidos.
- Isotiocianato de fenetilo: Conocido por sus propiedades quimiopreventivas.
- Sulforafano: Destacado por sus potentes efectos anticancerígenos y antioxidantes .
Propiedades
IUPAC Name |
2-isothiocyanatoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c4-3(6)1-5-2-7/h1H2,(H2,4,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDZRHJIMQYSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate](/img/structure/B2665957.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2665959.png)

![3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2665963.png)
![methyl 4-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2665964.png)


![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2665968.png)
![ethyl 2-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2665970.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2665971.png)

![1-(3-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665974.png)

